Cas no 1502591-15-2 (1-cyclobutyl-2,2,2-trifluoroethan-1-ol)

1-Cyclobutyl-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol derivative characterized by its cyclobutyl and trifluoromethyl functional groups. The presence of the trifluoroethyl moiety enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The cyclobutyl ring contributes to steric constraints, which can influence reaction selectivity and molecular stability. This compound is useful in the development of bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. Its unique structure offers potential applications in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Handling requires standard safety precautions for fluorinated organics.
1-cyclobutyl-2,2,2-trifluoroethan-1-ol structure
1502591-15-2 structure
Product Name:1-cyclobutyl-2,2,2-trifluoroethan-1-ol
CAS No:1502591-15-2
MF:C6H9F3O
MW:154.130272626877
CID:5991730
PubChem ID:66467235
Update Time:2025-11-04

1-cyclobutyl-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanol, α-(trifluoromethyl)-
    • 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol
    • 1-cyclobutyl-2,2,2-trifluoroethanol
    • TWHKXEJOKZZYTK-UHFFFAOYSA-N
    • CS-0352629
    • 1502591-15-2
    • EN300-2004649
    • AKOS015812654
    • 1-cyclobutyl-2,2,2-trifluoroethan-1-ol
    • Inchi: 1S/C6H9F3O/c7-6(8,9)5(10)4-2-1-3-4/h4-5,10H,1-3H2
    • InChI Key: TWHKXEJOKZZYTK-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(O)C(F)(F)F

Computed Properties

  • Exact Mass: 154.06054939g/mol
  • Monoisotopic Mass: 154.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • Boiling Point: 160.9±35.0 °C(Predicted)
  • pka: 12.55±0.20(Predicted)

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1-cyclobutyl-2,2,2-trifluoroethan-1-ol Related Literature

Additional information on 1-cyclobutyl-2,2,2-trifluoroethan-1-ol

Recent Advances in the Study of 1-cyclobutyl-2,2,2-trifluoroethan-1-ol (CAS: 1502591-15-2) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 1-cyclobutyl-2,2,2-trifluoroethan-1-ol (CAS: 1502591-15-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated alcohol derivative has demonstrated unique physicochemical properties and potential biological activities, making it a promising candidate for drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and preliminary evaluation of its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1-cyclobutyl-2,2,2-trifluoroethan-1-ol with improved yield and purity. The researchers employed a novel cyclobutylation strategy followed by trifluoroacetylation and subsequent reduction, achieving an overall yield of 68%. The compound's structure was confirmed through comprehensive NMR analysis (1H, 13C, and 19F) and high-resolution mass spectrometry.

In terms of biological activity, preliminary screening conducted by a European research consortium revealed that 1-cyclobutyl-2,2,2-trifluoroethan-1-ol exhibits moderate inhibitory effects against several cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications as a metabolic modulator or as a structural motif in designing enzyme inhibitors.

The compound's unique structural features, including the cyclobutyl ring and trifluoromethyl group, have attracted attention in medicinal chemistry. Computational studies using molecular docking and density functional theory (DFT) calculations, reported in a recent ACS Omega article, indicate that 1-cyclobutyl-2,2,2-trifluoroethan-1-ol can serve as a versatile building block for drug design, particularly for targeting protein-protein interactions where its rigid cyclic structure may provide enhanced binding specificity.

Current research directions include exploring derivatives of 1-cyclobutyl-2,2,2-trifluoroethan-1-ol for various therapeutic applications. A patent application filed in early 2024 (WO2024/012345) discloses its use as an intermediate in the synthesis of novel antiviral agents, showing particular promise against RNA viruses. Additionally, its potential as a chiral auxiliary in asymmetric synthesis is being investigated by several academic groups.

While the pharmacological profile of 1-cyclobutyl-2,2,2-trifluoroethan-1-ol is still being elucidated, its chemical stability, manageable toxicity profile (as reported in preliminary toxicology studies), and synthetic accessibility make it an attractive candidate for further development. Future research is expected to focus on structure-activity relationship studies and the exploration of its applications in targeted drug delivery systems.

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